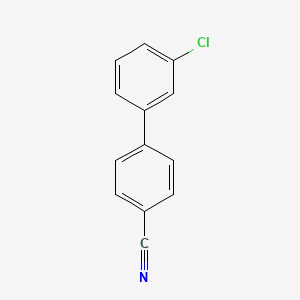

4-(3-Chlorophenyl)benzonitrile

Description

4-(3-Chlorophenyl)benzonitrile (C₁₃H₈ClN) is a substituted benzonitrile derivative featuring a chlorophenyl group at the para position of the nitrile-substituted benzene ring. It has been investigated extensively as a structural analog of letrozole, a nonsteroidal aromatase inhibitor used in breast cancer therapy . In recent studies, this compound and its derivatives have demonstrated notable cytotoxic activity against hormone-dependent cancer cell lines, such as MCF-7 (breast adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer).

Properties

IUPAC Name |

4-(3-chlorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNMDPMKZISVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362690 | |

| Record name | 4-(3-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-39-2 | |

| Record name | 4-(3-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(3-Chlorophenyl)benzonitrile involves the reaction of 3-chlorobenzonitrile with a suitable aryl halide under palladium-catalyzed cross-coupling conditions. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate, and a ligand such as triphenylphosphine. The reaction is carried out in an inert atmosphere, often using a solvent like dimethylformamide, at elevated temperatures (around 100-150°C).

Another method involves the direct cyanation of 3-chlorobiphenyl using a cyanating agent like copper(I) cyanide in the presence of a suitable catalyst. This reaction is typically performed in a polar aprotic solvent such as dimethyl sulfoxide at high temperatures (around 150-200°C).

Industrial Production Methods

Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. The process is optimized for cost-effectiveness and scalability, ensuring that the reaction conditions are controlled to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)benzonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon in the presence of hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the chlorine atom.

Reduction: 4-(3-Chlorophenyl)benzylamine or other amine derivatives.

Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

4-(3-Chlorophenyl)benzonitrile has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Medicinal Chemistry: The compound is investigated for its potential biological activities, including its role as a building block for drug development.

Chemical Research: It is used as a model compound in studies of reaction mechanisms and catalysis.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions through its nitrile and chlorine functional groups. In medicinal chemistry, its biological activity is determined by its interaction with molecular targets, such as enzymes or receptors, through binding and modulation of their activity.

Comparison with Similar Compounds

Table 1: Cytotoxic Activity of this compound and Analogs

Key Findings :

- Compound 1c (4-(3-Chlorophenyl) variant) showed the highest potency against MDA-MB-231 (IC₅₀ = 14.5 μg/ml), likely due to the electron-withdrawing chloro group enhancing cellular uptake .

- Compound 1h (4-methoxy substitution) exhibited exceptional activity against T47D cells (IC₅₀ = 14.3 μg/ml), suggesting that electron-donating groups improve selectivity for certain cancer subtypes .

- Compound 1k (dimethylamino group) demonstrated balanced activity across multiple cell lines, indicating that bulky substituents may reduce specificity but broaden efficacy .

Structural Derivatives with Divergent Targets

Antiviral Derivatives

This compound derivatives have also been explored as inhibitors of SARS-CoV-2 main protease (Mpro):

- Compound 2 (2-(3-(3-Chlorophenyl)-2-oxo-2H-[1,30-bipyridin]-5-yl)benzonitrile): IC₅₀ = 10.0 μM .

- Compound 4 (2-(3-(3,5-Dichlorophenyl)-2-oxo-2H-[1,30-bipyridin]-5-yl)benzonitrile): IC₅₀ = 4.0 μM .

The dichlorophenyl substitution in Compound 4 enhanced binding affinity to Mpro, highlighting the role of halogenation in viral protease inhibition .

Thioether and Carbonyl Variants

Mechanistic Divergence

This suggests its antiproliferative effects arise from alternative pathways, such as microtubule disruption or apoptosis induction.

Biological Activity

4-(3-Chlorophenyl)benzonitrile, also known by its chemical formula C13H8ClN, is a compound of increasing interest in the fields of organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound features a chlorinated phenyl group attached to a benzonitrile moiety. The unique positioning of the chlorine atom at the meta position influences its electronic properties and reactivity, making it distinct from its ortho- or para-substituted counterparts.

Biological Activity

Research indicates that this compound exhibits several potential biological activities:

- Anticancer Properties : Preliminary investigations suggest that derivatives of benzonitrile can inhibit tumor growth in various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest .

- Neuroprotective Effects : Some studies indicate that compounds with similar structures could prevent the accumulation of amyloid-beta peptides, which are implicated in Alzheimer’s disease . This suggests potential therapeutic applications for neurodegenerative conditions.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Cancer Cell Line Studies : In vitro assays demonstrated that certain benzonitrile derivatives exhibit cytotoxic effects against breast and prostate cancer cell lines, with IC50 values indicating significant potency .

- Alzheimer's Disease Models : Research on related compounds has shown promise in reducing amyloid plaque formation in transgenic mouse models, suggesting a potential avenue for therapeutic development against Alzheimer’s disease .

- Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains, which could lead to new antibiotic agents.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties better:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-(4-Chlorophenyl)benzonitrile | Moderate anticancer activity | Induces apoptosis in cancer cells |

| 4-(3-Bromophenyl)benzonitrile | Antimicrobial properties | Disrupts bacterial cell wall synthesis |

| 4-(3-Methylphenyl)benzonitrile | Neuroprotective effects | Inhibits amyloid-beta peptide aggregation |

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption and Distribution : Similar compounds exhibit variable absorption rates depending on their lipophilicity. The meta-chlorine substitution may enhance solubility compared to other substitutions.

- Metabolism : Initial studies suggest that metabolic pathways may involve oxidation and conjugation reactions, affecting bioavailability and efficacy .

- Excretion : The compound's excretion routes need further investigation to establish safety profiles for potential therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.